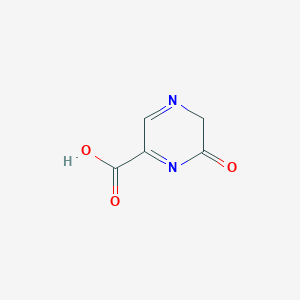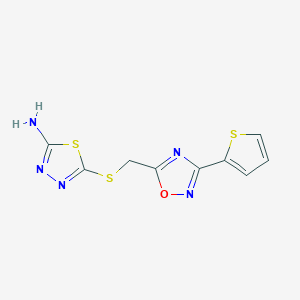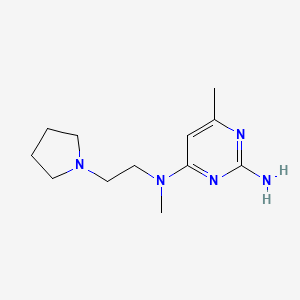
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated furan ring and a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with tetrahydrothiophene-3-carboxylic acid through an amidation reaction. Common reagents used in these steps include bromine for the bromination and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated furan ring and the tetrahydrothiophene moiety contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Furanyl)carboxamido-2-aminopropanoic acid: Similar structure but lacks the bromine atom.
2-Bromofuran-3-carboxylic acid: Contains the brominated furan ring but lacks the tetrahydrothiophene moiety.
Uniqueness
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the brominated furan ring and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogues .
Propiedades
Fórmula molecular |
C10H10BrNO4S |
|---|---|
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
3-[(5-bromofuran-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-2-1-6(16-7)8(13)12-10(9(14)15)3-4-17-5-10/h1-2H,3-5H2,(H,12,13)(H,14,15) |
Clave InChI |
LYDSADAFGZJUOE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)


